molecular formula C20H26ClN3O4S B2642145 3-chloro-4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049390-60-4

3-chloro-4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2642145
CAS No.: 1049390-60-4
M. Wt: 439.96
InChI Key: BHSAEILRWQRLPH-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H26ClN3O4S and its molecular weight is 439.96. The purity is usually 95%.
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Scientific Research Applications

Cognitive Enhancing Properties

SB-399885 , a compound with structural similarity to the query compound, is a potent, selective 5-HT6 receptor antagonist with demonstrated cognitive-enhancing properties. In studies on aged rats, SB-399885 significantly reversed age-dependent deficits in water maze spatial learning and novel object recognition paradigms, likely mediated by enhancements of cholinergic function. This suggests potential therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antimicrobial Activities

Compounds derived from the reaction of various ester ethoxycarbonylhydrazones with primary amines, bearing structural resemblance to the query compound, were synthesized and evaluated for their antimicrobial activities. Some of these novel compounds demonstrated good or moderate activities against test microorganisms, highlighting their potential in antimicrobial research (Bektaş et al., 2007).

Anticonvulsant Action

New benzenesulfonamide derivatives acting as carbonic anhydrase inhibitors were synthesized and evaluated for their anticonvulsant activity. Several derivatives displayed effective seizure protection in animal models, suggesting their potential for treating conditions such as epilepsy. The research indicates a promising direction for developing new therapeutic agents based on sulfonamide chemistry (Mishra et al., 2017).

Properties

IUPAC Name

3-chloro-4-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O4S/c1-27-17-5-3-16(4-6-17)24-13-11-23(12-14-24)10-9-22-29(25,26)18-7-8-20(28-2)19(21)15-18/h3-8,15,22H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSAEILRWQRLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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